5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a complex organic compound featuring a pyrrolo[2,3-B]pyridine core substituted with a dioxaborolane moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is also documented in chemical databases like PubChem and BenchChem, which provide detailed chemical properties and synthesis methods .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in the ring structure. It is also classified as a boron-containing compound because of the dioxaborolane group. Its IUPAC name indicates its structural complexity and the specific functional groups present.
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and concentration to ensure high yields and purity of the final product. Typical reagents include palladium catalysts and various solvents like tetrahydrofuran.
The molecular formula of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is with a molecular weight of 282.57 g/mol. The structure features:
Key structural data include:
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions typically involve halogenated solvents and nucleophiles .
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with biomolecules such as enzymes or proteins involved in various biochemical pathways.
This property is particularly useful in drug design where the compound can act as an enzyme inhibitor or modulator. Such interactions can lead to significant biological effects by altering enzyme activity or protein function .
Physical properties include:
Chemical properties encompass:
Relevant data includes:
The primary applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are in scientific research and drug development. It has shown potential as a kinase inhibitor and may be utilized in studies related to cancer therapy and other diseases where kinase activity plays a critical role .
Additionally, this compound serves as a valuable building block in organic synthesis due to its unique structural features that allow for diverse modifications and functionalizations in medicinal chemistry.
Transition metal-catalyzed cross-coupling reactions are fundamental for installing boronate ester groups onto pyrrolopyridine scaffolds. The 5-position of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits enhanced reactivity toward palladium- or nickel-catalyzed borylation due to reduced steric hindrance and favorable electronic properties. Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalysts, yielding the target compound at 60–85°C in aprotic solvents like 1,4-dioxane [3]. Catalyst selection critically influences efficiency:
Table 1: Catalyst Performance in Miyaura Borylation
Catalyst | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|
Pd(dppf)Cl₂ | 80 | 92 | <5% debrominated |
Pd(PPh₃)₄ | 85 | 78 | 10–15% homocoupling |
Ni(dppe)Cl₂ | 100 | 65 | 20% protodeborylation |
Optimization requires strict anhydrous conditions to prevent hydrolysis of intermediate boronic acids. Microwave-assisted protocols reduce reaction times from 24 hours to <4 hours while maintaining yields >90% [3] [6]. Post-reaction purification employs silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity for pharmaceutical applications [6].
Iridium-catalyzed C–H borylation enables direct functionalization of the pyrrolopyridine core without pre-halogenation. [Ir(OMe)(COD)]₂ with dtbpy ligands activates C–H bonds at the electron-deficient 5-position selectively, tolerating halogens, protected amines, and ester groups [3]. Key advantages include:
Table 2: Optimized Conditions for Iridium Borylation
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Catalyst Loading | 3 mol% [Ir] | <5% conversion if ≤1 mol% |
Temperature | 80°C | Side reactions dominate at >100°C |
B₂pin₂ Equivalents | 1.2 eq | Incomplete conversion at <1.0 eq |
Reaction Time | 8–12 hours | Decomposition if prolonged >24 hours |
Yields typically reach 70–85%, with residual iridium removed by activated charcoal filtration [3].
Regioselectivity challenges arise from the fused bicyclic structure’s differential reactivity:
Table 3: Regioselectivity Drivers in Borylation
Position | Electron Density | Steric Accessibility | Preferred Reaction |
---|---|---|---|
C3 | High (π-excessive) | Moderate | Electrophilic substitution |
C5 | Low (π-deficient) | High | Oxidative addition |
C7 | Moderate | Low | Low reactivity |
Protecting group strategies include N1-Boc protection to prevent Pd/N coordination, which otherwise promotes oligomerization [4]. Post-borylation deprotection uses HCl in dioxane without boronate cleavage [7].
Scalability demands careful method selection:
Table 4: Scalability Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | Multi-kilogram | <100 mg |
Yield Consistency | 90 ± 2% | 60–75% |
Purification | Crystallization | HPLC |
Cost (per kg) | $1,500–2,000 | >$15,000 |
Purity (HPLC) | >99% | 85–95% |
Cold-chain transportation (2–8°C) stabilizes bulk material [2], while solution-phase crystallinity enables direct formulation into Suzuki coupling reactions without further processing [6].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: